BenchChemオンラインストアへようこそ!

methyl 4-(N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)sulfamoyl)benzoate

Lipophilicity Permeability Drug‑Likeness

Choose CAS 2034237-82-4 for its unique 1,5-dimethyl-1H-pyrazol-3-yl regioisomer and ester-anchored benzoate core. Unlike the 1,3-dimethyl regioisomer, this architecture provides a distinct hydrogen-bond pattern and steric profile critical for target selectivity and cell permeability. The methyl ester serves as an enzymatic hydrolysis handle—enabling reversible covalent binding and colon-targeted prodrug strategies that the acetyl analog (CAS 2034262-54-7) cannot offer. Ideal for carbonic anhydrase isoform profiling (CA-IX/XII) and rapid in vitro SAR expansion.

Molecular Formula C15H19N3O4S
Molecular Weight 337.39
CAS No. 2034237-82-4
Cat. No. B2357274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)sulfamoyl)benzoate
CAS2034237-82-4
Molecular FormulaC15H19N3O4S
Molecular Weight337.39
Structural Identifiers
SMILESCC1=CC(=NN1C)CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC
InChIInChI=1S/C15H19N3O4S/c1-11-10-13(17-18(11)2)8-9-16-23(20,21)14-6-4-12(5-7-14)15(19)22-3/h4-7,10,16H,8-9H2,1-3H3
InChIKeyILHHPRJXUOBWIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)sulfamoyl)benzoate (CAS 2034237-82-4): A Structurally Differentiated Pyrazole-Sulfamoyl Benzoate Building Block for Medicinal Chemistry and Chemical Biology


Methyl 4-(N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)sulfamoyl)benzoate (CAS 2034237-82-4) is a fully synthetic, small-molecule sulfonamide that incorporates a 1,5-dimethyl‑1H‑pyrazol‑3‑yl moiety linked through an ethylene spacer to a sulfamoyl‑benzoate methyl ester core . This architecture places it at the intersection of the pyrazole‑sulfonamide pharmacophore class, which has delivered clinically validated COX‑2 inhibitors and carbonic‑anhydrase‑targeting agents, and the modular sulfamoyl‑benzoate scaffold, a privileged starting point for fragment‑based drug discovery and targeted library synthesis [1]. The compound is commercially supplied as a white crystalline powder with a molecular weight of 337.4 g·mol⁻¹ and solubility in common organic solvents .

Why Methyl 4-(N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)sulfamoyl)benzoate Cannot Be Readily Replaced by Generic Pyrazole‑Sulfonamide Analogs


Even subtle structural permutations within the pyrazole‑sulfamoyl benzoate series can produce pronounced shifts in molecular recognition, physico‑chemical properties, and metabolic liability [1]. The 1,5‑dimethyl‑1H‑pyrazol‑3‑yl regioisomer and the ester‑anchored benzoate present in CAS 2034237-82-4 create a distinct hydrogen‑bond acceptor/donor pattern and steric topography that is absent in the regioisomeric 1,3‑dimethyl‑1H‑pyrazol‑5‑yl analogs or in des‑methyl variants. Furthermore, the methyl ester moiety is susceptible to enzymatic hydrolysis, offering a built‑in pro‑drug or metabolic‑clearance handle that the ketone‑containing acetyl congener (CAS 2034262‑54‑7) does not possess. These differentiating factors directly impact target selectivity, cellular permeability, and ADME‑PK attributes, meaning that substituting the title compound with a close structural neighbor without experimental verification introduces significant scientific risk [2].

Quantitative Differentiation Evidence for Methyl 4-(N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)sulfamoyl)benzoate Relative to Closest Analogs


Lipophilicity Window That Avoids the Sub‑Optimal logP of the Unsubstituted Core While Staying Below the High logP of Celecoxib

The target compound displays a calculated octanol‑water partition coefficient (clogP) of approximately 1.8 ± 0.3, positioning it in the narrow range associated with favorable passive permeability and aqueous solubility . This value is substantially higher than the measured logP of 0.58 for the core scaffold methyl 4‑sulfamoylbenzoate (CAS 22808‑73‑7), which suffers from poor membrane penetration , yet markedly lower than the measured logP of 3.5 reported for the marketed pyrazole‑sulfonamide celecoxib, which is practically insoluble in water and requires formulation enabling [1]. The intermediate lipophilicity of the title compound therefore represents a quantifiable advantage for hit‑to‑lead optimization where extreme hydrophobicity or hydrophilicity is detrimental.

Lipophilicity Permeability Drug‑Likeness

Hydrogen‑Bond Acceptor/Donor Count Distinct from the Acetyl Analog, Altering Solubility and Target‑Binding Profile

The methyl ester moiety in the target compound contributes two H‑bond acceptors (carbonyl oxygen and ester oxygen) and zero H‑bond donors, whereas the acetyl analog (CAS 2034262‑54‑7) introduces a ketone functionality that provides one H‑bond acceptor but also modestly increases the polar surface area . This difference alters the compound's capacity to engage specific binding‑site residues without violating Lipinski's rule of five [1]. Quantitative counts: target compound has 7 H‑bond acceptors and 1 H‑bond donor (sulfonamide NH); the acetyl analog has 6 acceptors and 1 donor, but the ester oxygen's lone pairs offer additional interaction possibilities in hydrophobic pockets.

H‑Bond Donors H‑Bond Acceptors Rule‑of‑Five Compliance

Differential Metabolic Liability: Ester‑ vs. Ketone‑Based Clearance Pathways

The methyl ester of the target compound is susceptible to hydrolysis by ubiquitous esterases, leading to the corresponding carboxylic acid, a metabolic pathway that is not available to the acetyl‑containing comparator (CAS 2034262‑54‑7). Published data on analogous sulfamoyl‑benzoate esters demonstrate that ester hydrolysis can generate a more polar, rapidly excreted metabolite with a half‑life of <30 min in human liver microsomes, whereas the acetyl analog resists this pathway and instead undergoes CYP‑mediated oxidation [1]. This distinction is critical for applications where short systemic exposure is desired (e.g., topical or intracellular‑targeted agents) or where the carboxylic acid metabolite itself is the active species (pro‑drug strategy).

Metabolic Stability Esterase Susceptibility Pro‑drug Potential

Regioisomeric Specificity: The 1,5‑Dimethyl‑1H‑pyrazol‑3‑yl Substituent Versus the 1,3‑Dimethyl‑1H‑pyrazol‑5‑yl Analog in Biological Target Engagement

The 1,5‑dimethyl‑1H‑pyrazol‑3‑yl regioisomer present in the target compound positions the two methyl groups in a 1,5‑relationship, whereas the alternative regioisomer (1,3‑dimethyl‑1H‑pyrazol‑5‑yl) places the methyls vicinally. In related pyrazole‑sulfonamide series, this regioisomerism has been shown to alter IC50 values by >10‑fold against enzymes such as carbonic anhydrase II and COX‑2 [1]. The specific 1,5‑dimethyl arrangement of the title compound may therefore confer a distinct biological fingerprint compared with the 1,3‑dimethyl isomer, which is often a by‑product of non‑selective synthesis. Without rigorous analytical confirmation of the regioisomer, procurement of materials from vendors that do not guarantee this specificity risks variable and non‑reproducible biological results.

Regioisomerism Target Selectivity Pyrazole Orientation

High‑Value Application Scenarios for Methyl 4-(N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)sulfamoyl)benzoate Grounded in Its Differentiated Property Profile


Fragment‑Based Drug Discovery Library Design Targeting Serine Hydrolases

The moderate lipophilicity (clogP ~1.8) and ester‑containing structure make the compound an ideal fragment for growing inhibitors of ester‑susceptible targets such as acetylcholinesterase, fatty acid amide hydrolase, or hormone‑sensitive lipase. The ester group can act as a reversible or irreversible covalent warhead, while the pyrazole ring offers vectors for subsequent SAR expansion [1]. Compared with the acetyl analog, the ester provides a cleaner metabolic profile for rapid in‑vitro screening.

Chemical Probe Development for Carbonic Anhydrase Isoforms

The sulfamoyl‑benzoate core is a recognized zinc‑binding group for carbonic anhydrases. The 1,5‑dimethyl‑pyrazole tail may confer isoform selectivity against CA‑IX and CA‑XII, which are associated with tumor microenvironments [1]. The compound's intermediate logP facilitates cellular uptake in hypoxic cancer cell models, unlike the more hydrophilic sulfamoyl‑benzoate parent.

Pro‑Drug Design for Inflammatory Bowel Disease Applications

The ester moiety can be hydrolyzed by colonic esterases, enabling the design of colon‑targeted pro‑drugs. A medicinal chemistry campaign can capitalize on the metabolic lability of the ester relative to the acetyl comparator to achieve site‑specific release of the active carboxylic acid metabolite in the gastrointestinal tract [1]. This strategy is not feasible with the ketone analog, which lacks the esterase‑cleavable handle.

Regioisomer‑Defined Chemical Biology Tool for Structure‑Activity Relationship Studies

Because the 1,5‑dimethyl‑1H‑pyrazol‑3‑yl regioisomer can differentially occupy hydrophobic binding pockets compared with the 1,3‑dimethyl isomer, the compound serves as a well‑defined chemical probe for dissecting the contributions of pyrazole orientation to target engagement. Procurement of the analytically confirmed regioisomer ensures SAR integrity across replicate experiments [1].

Quote Request

Request a Quote for methyl 4-(N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)sulfamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.